molecular formula C17H18ClN3O3 B5887075 N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide

N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide

Cat. No. B5887075
M. Wt: 347.8 g/mol
InChI Key: YYTPYSMNVOTSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide activates Nrf2 by modifying cysteine residues on Keap1, a protein that inhibits Nrf2. This modification leads to the release of Nrf2, which translocates to the nucleus and activates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). It also inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide in lab experiments is its ability to activate Nrf2 and induce the expression of antioxidant and detoxification enzymes. This can be useful in studying oxidative stress and detoxification pathways. Another advantage is its potential anticancer properties, which can be useful in studying cancer cell biology.
One limitation of using N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide. One direction is the development of derivatives with improved pharmacological properties. Another direction is the study of its potential therapeutic properties in various disease models. N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to have potential in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Further studies are needed to fully understand its therapeutic potential in these diseases.

Synthesis Methods

The synthesis method of N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2,3-dimethylphenyl chloroacetate. This intermediate is then reacted with hydrazine hydrate to form N-(2,3-dimethylphenoxyacetyl)hydrazine. The final step involves the reaction of N-(2,3-dimethylphenoxyacetyl)hydrazine with 4-chlorobenzoyl chloride to form N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties by increasing the expression of antioxidant enzymes. In addition, N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(2,3-dimethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(22)20-21-17(23)19-14-8-6-13(18)7-9-14/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTPYSMNVOTSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide

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